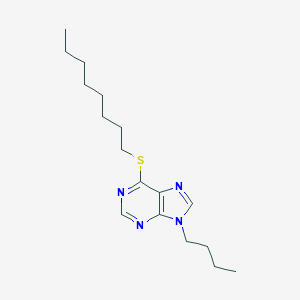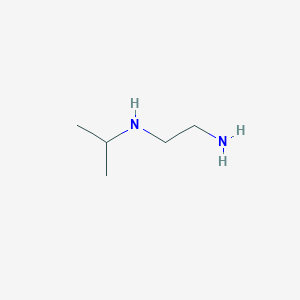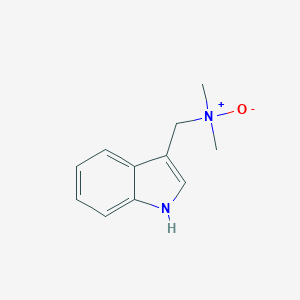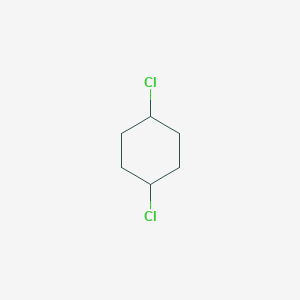
trans-1,4-Dichlorocyclohexane
説明
Trans-1,4-Dichlorocyclohexane (TCDCH) is a chemical compound that belongs to the family of organochlorine pesticides. It is a colorless and odorless solid that is widely used in agriculture for the control of pests and insects. TCDCH is a highly toxic compound that has been found to have detrimental effects on the environment and human health.
作用機序
Trans-1,4-Dichlorocyclohexane acts by disrupting the nervous system of insects and pests, leading to paralysis and death. It works by binding to the sodium channels in the nerve cells, preventing the influx of sodium ions and disrupting the normal functioning of the nervous system.
生化学的および生理学的効果
Trans-1,4-Dichlorocyclohexane has been found to have a wide range of biochemical and physiological effects on the environment and human health. It has been shown to accumulate in the fatty tissues of animals and to be persistent in the environment. trans-1,4-Dichlorocyclohexane has also been found to have endocrine-disrupting effects on the reproductive system and to be a potential carcinogen.
実験室実験の利点と制限
Trans-1,4-Dichlorocyclohexane is a useful tool for laboratory experiments due to its insecticidal properties. It is commonly used in the study of the effects of pesticides on the environment and human health. However, trans-1,4-Dichlorocyclohexane is highly toxic and has been found to have detrimental effects on the environment and human health. Therefore, caution should be exercised when using trans-1,4-Dichlorocyclohexane in laboratory experiments.
将来の方向性
There are several future directions for the study of trans-1,4-Dichlorocyclohexane. One area of research is the development of alternative pesticides that are less toxic and have less detrimental effects on the environment and human health. Another area of research is the study of the long-term effects of trans-1,4-Dichlorocyclohexane exposure on human health and the environment. Additionally, the study of the mechanisms of trans-1,4-Dichlorocyclohexane toxicity and the development of new methods for its detection and removal from the environment are important areas of research.
Conclusion
In conclusion, trans-1,4-Dichlorocyclohexane is a highly toxic organochlorine pesticide that has been widely used in agriculture for the control of pests and insects. It has been found to have detrimental effects on the environment and human health, including neurotoxic and endocrine-disrupting effects. While trans-1,4-Dichlorocyclohexane is a useful tool for laboratory experiments, caution should be exercised when using it due to its toxicity. Future research should focus on the development of alternative pesticides, the study of the long-term effects of trans-1,4-Dichlorocyclohexane exposure, and the mechanisms of trans-1,4-Dichlorocyclohexane toxicity.
合成法
Trans-1,4-Dichlorocyclohexane is synthesized by the reaction of 1,4-dichlorocyclohexane with sodium hydroxide in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of the reaction is influenced by the concentration of the reactants, the reaction time, and the reaction temperature.
科学的研究の応用
Trans-1,4-Dichlorocyclohexane has been widely studied for its toxicological effects on the environment and human health. It has been found to have a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties. trans-1,4-Dichlorocyclohexane has also been shown to have neurotoxic effects on the nervous system and to be a potential carcinogen.
特性
IUPAC Name |
1,4-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTINZDWAXJLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878819, DTXSID50871267 | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,4-Dichlorocyclohexane | |
CAS RN |
16890-91-8, 16749-11-4 | |
| Record name | Cyclohexane, 1,4-dichloro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



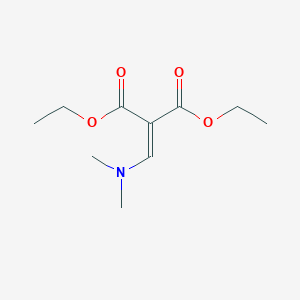
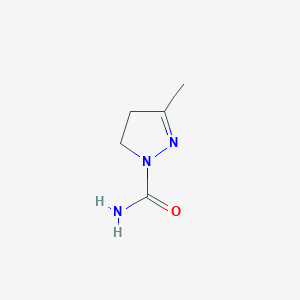
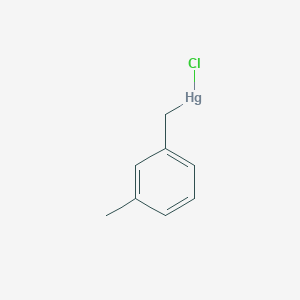
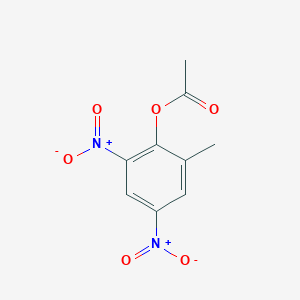
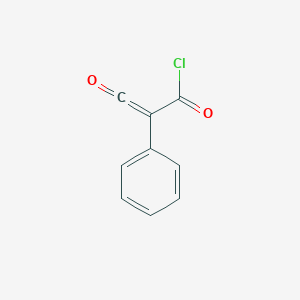
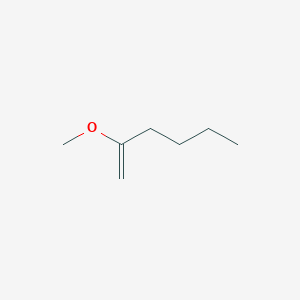
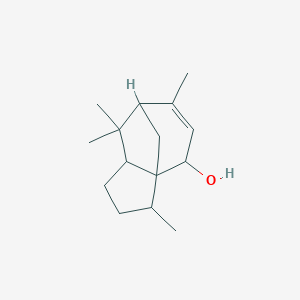
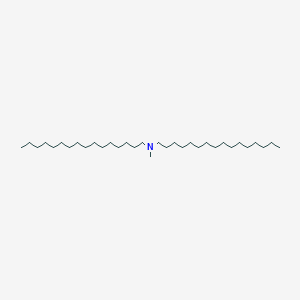
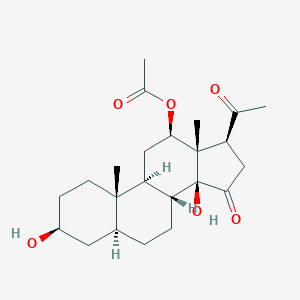
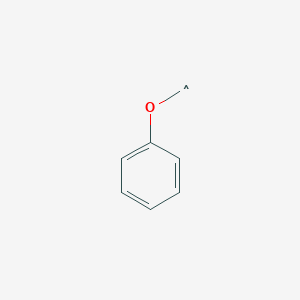
![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
